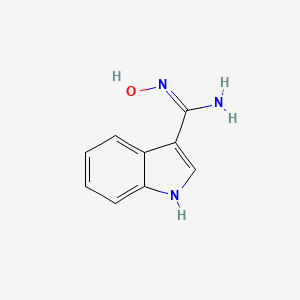

N'-hydroxy-1H-indole-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N'-hydroxy-1H-indole-3-carboximidamide |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) |

InChI Key |

GLODAUYNZPGORS-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 1h Indole 3 Carboximidamide

Synthetic Routes to N'-hydroxy-1H-indole-3-carboximidamide and its Analogs

The synthesis of this compound and related structures can be achieved through several chemical routes, primarily involving the construction of the N'-hydroxy-carboximidamide functional group from nitrile precursors.

Preparation from Corresponding Indole-3-carbonitriles

The most direct and widely utilized method for the synthesis of this compound is the reaction of the corresponding indole-3-carbonitrile with hydroxylamine (B1172632). chemicalbook.com This nucleophilic addition reaction transforms the nitrile group into the desired amidoxime (B1450833).

A typical laboratory procedure involves heating a mixture of indole-3-carbonitrile, hydroxylamine hydrochloride, and a base such as triethylamine (B128534) in a suitable solvent like ethanol. chemicalbook.com The base is necessary to liberate free hydroxylamine from its hydrochloride salt. The reaction is generally carried out at an elevated temperature (e.g., 80 °C) for several hours to ensure completion. chemicalbook.com The general reaction is depicted in Figure 1.

Figure 1. General scheme for the synthesis of this compound from indole-3-carbonitrile.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Indole-3-carbonitrile | Hydroxylamine hydrochloride, Triethylamine | Ethanol, 80°C, 12 h | This compound | 99% | chemicalbook.com |

The mechanism of this transformation is well-studied and involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile. rsc.org While generally efficient, the reaction can sometimes yield an amide by-product, particularly depending on the nature of the nitrile and the reaction conditions. rsc.org Theoretical and experimental studies have shown that the choice of solvent can influence the reaction pathway and the formation of side-products. rsc.org

Formation via Hydroxylamine Reactions with Nitriles or Imidate Precursors

As detailed in the previous section, the reaction of hydroxylamine with nitriles is the primary route to N'-hydroxy-carboximidamides. chemicalbook.com The process relies on the nucleophilicity of hydroxylamine, which readily adds across the carbon-nitrogen triple bond of the nitrile. wikipedia.org

An alternative, though less common, pathway involves the use of imidate precursors. Imidates, which can be formed from nitriles, can also react with hydroxylamine to yield the corresponding N'-hydroxy-carboximidamide. This two-step process involves first converting the nitrile to an imidate, typically an ethyl or methyl imidate, which is then subsequently treated with hydroxylamine.

Alternative Synthetic Pathways for N'-hydroxy-carboximidamide Scaffolds

Beyond the direct addition of hydroxylamine to nitriles, other methods can be employed to construct the N'-hydroxy-carboximidamide scaffold. One such alternative involves the use of thioamides as precursors. Thioamides are known to be more reactive towards nucleophiles than their amide counterparts. nih.gov The reaction of a thioamide with hydroxylamine can lead to the formation of an N'-hydroxy-carboximidamide through the displacement of the sulfur atom.

Another potential route involves the multi-step transformation of amides. For instance, N-(benzoyloxy)amides can be converted into N-(benzoyloxy)thioamides using Lawesson's reagent. nih.gov Subsequent reaction with hydroxylamine could then potentially form the desired N'-hydroxy-carboximidamide scaffold. nih.gov

Derivatization Strategies for Structural Modification of this compound

The chemical structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of analogs. Modifications can be introduced at the indole (B1671886) core or at the hydroxycarboximidamide moiety.

Modifications to the Indole Core Structure

Structural modifications to the indole nucleus are typically achieved by utilizing appropriately substituted starting materials. A common strategy involves synthesizing substituted indole-3-carbaldehydes, which can then be converted to the corresponding nitriles and subsequently to the target N'-hydroxy-carboximidamides.

N-Alkylation: The nitrogen atom of the indole ring (N-1 position) can be readily alkylated. For example, 1H-indole-3-carbaldehyde can be N-methylated using methyl iodide or N-benzylated using benzyl (B1604629) chloride in the presence of a base like potassium carbonate. mdpi.com These N-substituted precursors can then be carried forward to produce analogs with modified indole nitrogen.

Ring Substitution: Substituents can be introduced on the benzene (B151609) portion of the indole core. Syntheses starting from substituted 2-methylanilines allow for the preparation of various substituted indole-3-carbaldehydes, such as 5-hydroxy, 5-methyl, and 6-chloro derivatives. google.com These substituted aldehydes serve as key intermediates for analogs modified at the 4, 5, 6, or 7-positions of the indole ring.

Table 1: Synthesis of Substituted Indole-3-carbaldehyde Precursors

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | Methyl iodide, K₂CO₃, CH₃CN/DMF | 1-Methyl-1H-indole-3-carbaldehyde | 87% | mdpi.com |

| 1H-Indole-3-carbaldehyde | Benzyl chloride, K₂CO₃, CH₃CN/DMF | 1-Benzyl-1H-indole-3-carbaldehyde | 79% | mdpi.com |

| 4-Amino-3-methylphenol | Vilsmeier Reagent (POCl₃/DMF) | 5-Hydroxy-1H-indole-3-carbaldehyde | 92% | google.com |

| 4-Chloro-2-methylaniline | Vilsmeier Reagent (POCl₃/DMF) | 6-Chloro-1H-indole-3-carbaldehyde | 91% | google.com |

Variations at the Hydroxycarboximidamide Moiety

The hydroxycarboximidamide group itself provides opportunities for derivatization, primarily at the N'-hydroxy oxygen atom.

O-Acylation: The oxygen atom of the N'-hydroxy group is nucleophilic and can be acylated. The reaction of amidoximes with acylating agents such as acyl chlorides or anhydrides typically occurs on the oxygen atom to form O-acyl derivatives. researchgate.netmdpi.com This reaction is often rapid and can be catalyzed. rsc.org These O-acylated amidoximes are stable compounds and can serve as precursors for other heterocycles, like 1,2,4-oxadiazoles. nih.gov

O-Alkylation: Alkylation of the N'-hydroxy group to form the corresponding ether is another important modification. While the amidoxime moiety contains both nitrogen and oxygen atoms that can potentially be alkylated (ambident nucleophilicity), O-alkylation can often be achieved. researchgate.netnih.gov The choice of alkylating agent and reaction conditions can influence the selectivity between N- and O-alkylation. researchgate.net For example, O-alkylation of related structures like oximes and hydroxylamines is a well-established transformation. organic-chemistry.org This derivatization converts the N'-hydroxy group into an N'-alkoxy group, altering the molecule's steric and electronic properties.

Table 2: Representative Derivatizations of the Hydroxycarboximidamide Moiety

| Reaction Type | Reagent Class | Product Moiety | Reference |

|---|---|---|---|

| O-Acylation | Acyl chlorides, Anhydrides | N'-(Acyloxy)-carboximidamide | researchgate.netmdpi.comrsc.org |

| O-Alkylation | Alkyl halides, Sulfates | N'-(Alkoxy)-carboximidamide | researchgate.netorganic-chemistry.org |

Incorporation into Diverse Heterocyclic Systems (e.g., Oxadiazoles)

This compound, also known as indole-3-carboxamidoxime, serves as a versatile precursor for the synthesis of various heterocyclic systems. Its bifunctional nature, containing both a nucleophilic hydroxy group and an imine moiety, allows for cyclization reactions to form stable five-membered rings. A prominent example is its incorporation into 1,2,4-oxadiazole (B8745197) systems.

The synthesis of 1,2,4-oxadiazoles from N'-hydroxy-carboximidamides is a well-established transformation in heterocyclic chemistry. The general strategy involves the reaction of the amidoxime with a suitable one-carbon electrophile, typically a carboxylic acid derivative such as an acyl chloride, anhydride (B1165640), or orthoester, followed by a cyclodehydration step.

When this compound is the substrate, this reaction leads to the formation of 3-(1H-indol-3-yl)-5-substituted-1,2,4-oxadiazoles. The reaction proceeds by initial acylation of the hydroxyl group of the amidoxime to form an O-acyl intermediate. This intermediate is then induced to cyclize, usually by heating or under basic conditions, with the elimination of a water molecule to yield the aromatic oxadiazole ring.

The choice of the acylating agent directly determines the nature of the substituent at the 5-position of the resulting oxadiazole ring, providing a straightforward method for generating a library of diverse indole-oxadiazole conjugates. This synthetic flexibility is valuable for applications in medicinal chemistry and materials science.

Table 1: Synthesis of 5-Substituted 3-(1H-indol-3-yl)-1,2,4-oxadiazoles

| Acylating Reagent/Carboxylic Acid Derivative | Resulting Substituent (R) at C5 | Product Name |

|---|---|---|

| Acetic Anhydride | -CH₃ (Methyl) | 3-(1H-indol-3-yl)-5-methyl-1,2,4-oxadiazole |

| Benzoyl Chloride | -C₆H₅ (Phenyl) | 3-(1H-indol-3-yl)-5-phenyl-1,2,4-oxadiazole |

| Trifluoroacetic Anhydride | -CF₃ (Trifluoromethyl) | 3-(1H-indol-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole |

| Ethyl Chloroformate | -OEt (Ethoxy) | 5-ethoxy-3-(1H-indol-3-yl)-1,2,4-oxadiazole |

| Triethyl Orthoformate | -H (Hydrogen) | 3-(1H-indol-3-yl)-1,2,4-oxadiazole |

Mechanistic Investigations of Key Synthetic Reactions

The mechanism for the formation of 1,2,4-oxadiazoles from this compound and an acylating agent, such as an acid anhydride, has been extensively studied and is understood to be a two-step process: O-acylation followed by cyclodehydration. researchgate.net

Step 1: O-Acylation of the Amidoxime

The reaction is initiated by the nucleophilic attack of the hydroxyl group of the this compound on one of the carbonyl carbons of the acid anhydride. This step can be catalyzed by acid or base. In the presence of an acid catalyst, the carbonyl oxygen of the anhydride is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amidoxime's hydroxyl group. researchgate.net This leads to a tetrahedral intermediate which subsequently collapses, eliminating a carboxylate anion as a leaving group and forming the O-acylated this compound intermediate.

Step 2: Cyclodehydration

The O-acylated intermediate is primed for cyclization. This intramolecular reaction is typically promoted by heat or the presence of a base. The nitrogen atom of the imine moiety acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acyl group. This forms a five-membered ring tetrahedral intermediate. The final step is the elimination of a molecule of water (dehydration) from this intermediate, which results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. The driving force for this step is the formation of the energetically favorable aromatic system.

Structure Activity Relationship Sar Studies of N Hydroxy 1h Indole 3 Carboximidamide Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological profile of indole (B1671886) derivatives can be finely tuned by introducing various substituents onto the core structure. SAR studies have systematically evaluated the effects of different functional groups on activity, revealing critical insights for rational drug design.

For instance, in related indole-2-carboxamide series, the size of alkyl groups at the C3 position of the indole ring has a significant impact on potency. Studies on CB1 receptor allosteric modulators showed that smaller substituents, such as a hydrogen atom or a methyl group, are preferred over larger groups like ethyl at the C3 position. nih.gov Halogenation, particularly at the C5 position, also plays a role, with chloro or fluoro substituents often enhancing activity. nih.gov

In other classes of indole-based compounds, such as those developed as cannabinoid receptor agonists, the length of an alkyl side chain is a critical determinant of both receptor affinity and in vivo activity. Optimal activity is often observed with alkyl chains containing four to six carbon atoms, whereas shorter chains result in inactive compounds. limef.com Furthermore, the introduction of cyclic moieties can also confer significant activity. For example, in a series of indole diamidines, the incorporation of an imidazoline (B1206853) ring at the 4-position of the indole was found to be favorable for antiproliferative activity. nih.gov

These findings highlight that the biological activity of N'-hydroxy-1H-indole-3-carboximidamide derivatives can be modulated by careful selection of substituents based on their size, lipophilicity, and electronic properties.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| Indole C3 | Small Alkyl (H, Methyl) | Preferred over larger groups; enhances potency. | 1H-Indole-2-carboxamides | nih.gov |

| Indole C5 | Halogen (Cl, F) | Generally enhances potency. | 1H-Indole-2-carboxamides | nih.gov |

| Side Chain | Alkyl Chain (4-6 carbons) | Optimal length for in vitro and in vivo activity. | Indole-derived cannabinoids | limef.com |

| Indole C4 | Imidazoline Ring | Favorable for antiproliferative activity. | Indole diamidines | nih.gov |

Impact of Indole Ring Substitution Patterns on Molecular Recognition

The nitrogen atom at the N1 position of the indole ring is often a key interaction point. In studies of N-(indol-3-ylglyoxylyl)-β-arylethylamines, methylation of the indole nitrogen (R' = CH₃) resulted in complete loss of activity, suggesting that the indole N-H group is essential for molecular recognition, likely acting as a hydrogen bond donor in the binding site. nih.gov

These examples underscore the principle that the substitution pattern on the indole ring is a crucial factor in molecular recognition, affecting how the ligand orients itself and interacts with key residues within the target protein.

| Position of Substitution/Linkage | Modification | Impact on Molecular Recognition/Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| Indole N1 | Methylation (N-H to N-CH₃) | Abolished biological activity, suggesting N-H is a key H-bond donor. | N-(indol-3-ylglyoxylyl)-β-arylethylamines | nih.gov |

| Indole Ring Linkage (Bis-indoles) | 6-6' linkage vs. 5-6', 6-5', or 5-5' | The 6-6' linkage provided optimal shape and higher activity. | Bis-indole HIV-1 fusion inhibitors | nih.gov |

| Indole C4 vs. C7 (via attached coumarin) | Position of amidine substituent | 7-substitution led to higher selectivity than 4-substitution. | Coumarin amidines | nih.gov |

Role of the N'-hydroxy Group in Ligand-Target Interactions

The N'-hydroxy-carboximidamide moiety, also known as an amidoxime (B1450833), is a key functional group that significantly influences the compound's chemical properties and biological interactions. researchgate.net This group is not merely a structural component but an active pharmacophore that can engage in multiple types of interactions.

The N'-hydroxy group is an effective hydrogen bond donor and acceptor, allowing it to form strong connections with amino acid residues in a protein's active site. researchgate.net Furthermore, amidoximes are recognized as bioisosteres of carboxylic acids and esters, enabling them to mimic these groups and engage in similar interactions while offering different physicochemical properties. researchgate.net

One of the most important aspects of the N'-hydroxy group is its influence on the basicity of the molecule. Amidoximes are substantially less basic than their corresponding amidine counterparts. researchgate.net This is critical for drug development, as the strong basicity of amidines often leads to them being protonated at physiological pH, which can hinder their absorption from the gastrointestinal tract. The less basic amidoxime can be absorbed more readily and then, in some cases, be reduced in vivo to the active amidine, functioning as a prodrug. researchgate.net

The N-OH bond in heterocyclic structures is generally considered more stable than in exocyclic or acyclic compounds, mitigating concerns about the formation of reactive metabolites. nih.gov Natural products containing an N-hydroxyindole scaffold have demonstrated potent antibacterial activity, underscoring the therapeutic potential of this moiety. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a fundamental role in pharmacology, as biological macromolecules like enzymes and receptors are chiral. Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity.

For the this compound scaffold, the introduction of chiral centers could lead to stereoisomers with distinct pharmacological profiles. Substituents on the indole ring or on the amidoxime group could create such chiral centers. However, based on currently available scientific literature, specific studies focusing on the stereochemical aspects of this compound derivatives appear to be limited. The synthesis and differential biological evaluation of enantiomerically pure derivatives have not been extensively reported.

Therefore, while it is a core principle of medicinal chemistry that stereoisomerism can profoundly modulate activity, the specific impact of stereochemistry within this particular class of compounds remains an area that warrants future investigation. Exploring the stereoselective synthesis and activity of chiral this compound derivatives could unlock new avenues for developing more potent and selective therapeutic agents.

Comparative Analysis with Structural Analogs

To better understand the SAR of this compound, it is useful to compare it with its structural analogs. This analysis involves evaluating molecules where the core scaffold or key functional groups are altered.

The most direct analog is the corresponding amidine (N-H-1H-indole-3-carboximidamide), where the N'-hydroxy group is replaced by a hydrogen atom. In antiproliferative studies, amidoxime derivatives have generally been found to exhibit reduced activity compared to their corresponding amidine analogs. nih.gov However, as previously discussed, the amidoxime's lower basicity can make it a superior candidate for oral drug delivery, acting as a prodrug that is later converted to the more active amidine form. researchgate.net

Another relevant comparison involves replacing the indole scaffold with other heterocyclic rings. For example, in the context of cannabinoid receptor ligands, pyrrole-derived compounds were consistently less potent than the corresponding indole derivatives. limef.com This suggests that the larger, more electron-rich indole ring system provides more favorable interactions with the target receptor compared to the smaller pyrrole (B145914) ring.

This comparative approach demonstrates that the indole ring and the N'-hydroxy group are both critical determinants of biological activity, offering distinct advantages in terms of potency and drug-like properties.

| Parent Scaffold/Group | Structural Analog | Key Structural Difference | Comparative Biological Activity/Property | Reference |

|---|---|---|---|---|

| Indole Amidoxime | Indole Amidine | N'-OH group replaced by N'-H | Amidines often show higher intrinsic activity, but amidoximes have better prodrug potential due to lower basicity. | nih.govresearchgate.net |

| Indole Core | Pyrrole Core | Benzene (B151609) ring fusion is absent. | Indole derivatives were consistently more potent than pyrrole analogs for cannabinoid receptor activity. | limef.com |

| Indole Amidoxime | Quinoline Amidoxime | Indole replaced by quinoline. | Quinoline amidoximes displayed strong inhibitory effects on several cancer cell lines. | nih.gov |

Molecular Mechanisms of Action and Pharmacological Target Identification

Enzyme Inhibition Profiles and Kinetics

The primary mechanism of action for N'-hydroxy-1H-indole-3-carboximidamide is centered on its ability to inhibit specific enzymes. Its structural components suggest a strong potential for potent and selective inhibition of key enzymes involved in disease pathology.

This compound is recognized as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway, converting L-tryptophan to N-formylkynurenine. nih.govnih.gov This enzyme is a significant target in immunotherapy, particularly for cancer, because its upregulation in the tumor microenvironment leads to immune suppression. nih.govfrontiersin.org

The N'-hydroxyamidine moiety is crucial for this inhibitory activity. It is proposed that the oxygen atom of this group directly binds to the heme iron within the active site of the IDO1 enzyme. acs.org This interaction effectively blocks the enzyme's catalytic function. Kinetic studies on related N-hydroxyamidine compounds often show noncompetitive or uncompetitive inhibition with respect to the L-tryptophan substrate, suggesting a complex inhibitory mechanism. acs.org This may be because the inhibitor's binding is also dependent on the binding of oxygen, the other substrate in the reaction. acs.org The potency of such inhibitors is significant, with related molecules demonstrating enzymatic and cellular IC₅₀ values in the nanomolar range. acs.org

| Compound Class | Reported Activity | Reference |

|---|---|---|

| N'-hydroxyindazolecarboximidamides | Moderate IDO1 inhibitory activity in tryptophan depletion and kynurenine production assays. | nih.gov |

| N-hydroxyamidine derivatives | Enzymatic IC₅₀ = 67 nM; Cellular IC₅₀ = 19 nM. | acs.org |

| Amidoxime (B1450833) Derivatives (e.g., Epacadostat) | Potent IDO1 inhibition, leading to reduced kynurenine production. | frontiersin.org |

The structural motifs of this compound suggest potential interactions with other enzyme systems beyond IDO1.

Nitric Oxide Synthase (NOS) Family : The carboximidamide scaffold is a known feature in inhibitors of nitric oxide synthases (NOSs). nih.gov NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule. wikipedia.org Indole (B1671886) derivatives have been specifically designed and evaluated as selective inhibitors of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). This suggests that the indole-carboximidamide combination could potentially interact with the NOS family, although the specificity and potency would depend on the complete molecular structure. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are critical for regulating neurotransmitter levels and are targets in neurodegenerative diseases like Alzheimer's. nih.govsemanticscholar.org While direct data on this compound is limited, various derivatives of isoindoline-1,3-dione and other heterocyclic compounds containing amide functionalities have demonstrated inhibitory activity against both AChE and BChE. semanticscholar.org The indole nucleus itself is a common scaffold in molecules targeting these enzymes, indicating a potential, though likely secondary, interaction.

Molecular Binding Modes and Interaction Analysis

The efficacy of this compound as an enzyme inhibitor is rooted in its specific molecular interactions within the enzyme's active site.

IDO1 Binding : Molecular docking studies of related inhibitors reveal a detailed binding mechanism. nih.govacs.org The primary interaction involves the N'-hydroxycarboximidamide group, where the oxygen atom coordinates with the ferric or ferrous heme iron at the core of the IDO1 active site. acs.org The C-terminus domain of IDO1 is rich in hydrophobic residues, which form a pocket complementary to the shape of the indole ring. frontiersin.org

Hydrogen Bonding and Electrostatic Interactions : Beyond the key heme interaction, the molecule is stabilized by a network of hydrogen bonds and electrostatic interactions. The indole N-H group can act as a hydrogen bond donor, a feature known to stabilize helical assemblies in other complex molecules. rsc.org The amidine portion of the molecule can form additional hydrogen bonds with amino acid residues in the active site, such as the propanoic acid group on the heme ring. acs.org These multiple points of contact contribute to the high affinity and stability of the enzyme-inhibitor complex.

Modulation of Specific Biological Pathways

By inhibiting IDO1, this compound directly modulates the kynurenine pathway of tryptophan metabolism. nih.govfrontiersin.org

Kynurenine Pathway : This pathway is the primary route for tryptophan catabolism in humans. nih.govnih.gov IDO1's role as the rate-limiting enzyme makes it a critical control point. nih.govfrontiersin.org By inhibiting IDO1, this compound prevents the conversion of tryptophan into N-formylkynurenine and subsequent downstream metabolites like kynurenine, kynurenic acid, and quinolinic acid. nih.govnih.gov The depletion of tryptophan and the accumulation of these metabolites in certain disease states (like cancer) create an immunosuppressive environment. Therefore, inhibiting this first step helps to restore normal tryptophan levels and reduce the production of these immunomodulatory metabolites, thereby enhancing T-cell proliferation and function. nih.gov

Molecular Basis of Observed Biological Efficacy

The enzyme inhibition and pathway modulation described above form the molecular basis for the potential therapeutic effects of this compound.

Anticancer : The anticancer potential is primarily linked to IDO1 inhibition. frontiersin.org By blocking IDO1 in the tumor microenvironment, the compound can reverse tumor-induced immune tolerance, allowing the host's immune system to recognize and attack cancer cells. This mechanism has made IDO1 inhibitors a major focus of cancer immunotherapy research. nih.govfrontiersin.org Furthermore, indole-based compounds have been investigated as inhibitors of other cancer-related targets, such as the PI3Kα/AKT signaling pathway and survivin proteins, which are involved in apoptosis inhibition. mdpi.comnih.gov

Anti-inflammatory : The kynurenine pathway is closely linked to inflammation. nih.gov Some metabolites of the pathway are pro-inflammatory. By inhibiting IDO1, the production of these metabolites is reduced. The indole-carboxamide scaffold has been explored in derivatives designed as anti-inflammatory agents, showing efficacy in reducing the expression of proinflammatory cytokines like IL-6 and TNF-α and inhibiting the NF-κB pathway. researchgate.netnih.gov

Antimicrobial : While the primary focus is on IDO1, the indole-3-carboxamide structure has also been associated with antimicrobial properties. Some indole-3-carboxamido conjugates have been shown to disrupt bacterial membranes and act as antibiotic potentiators, restoring the efficacy of existing antibiotics against resistant strains of bacteria like P. aeruginosa and S. aureus. nih.gov However, other studies on simple N-benzyl-1H-indole-3-carboxamide derivatives showed no significant activity against common bacterial and fungal strains, indicating that the specific substitutions on the core structure are critical for this effect. rsisinternational.org

Computational Chemistry and in Silico Approaches for N Hydroxy 1h Indole 3 Carboximidamide Research

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is crucial in drug discovery for predicting the interaction between a ligand, such as N'-hydroxy-1H-indole-3-carboximidamide, and a biological target, typically a protein or enzyme.

Research on structurally similar indole (B1671886) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, docking studies have been employed to investigate the inhibition of enzymes like cyclooxygenase (COX), which is involved in inflammation. mdpi.comnih.govresearchgate.net The indole nucleus is a key feature in many natural and synthetic molecules with significant biological activity, making it a valuable scaffold for drug design. ijpsi.org

In a typical docking study for this compound, the 3D structure of the compound would be docked into the active site of a target protein. The simulation predicts the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. biointerfaceresearch.comresearchgate.net For example, studies on other indole derivatives have shown interactions with key amino acid residues like Arg120 and Tyr355 in the COX-2 active site. mdpi.com This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Table 1: Example of Molecular Docking Parameters for Indole Derivatives

| Parameter | Description | Typical Value/Result |

|---|---|---|

| Target Protein | The biological macromolecule of interest (e.g., enzyme, receptor). | Cyclooxygenase-2 (COX-2) |

| PDB ID | Protein Data Bank identifier for the target's crystal structure. | e.g., 3LN1 |

| Docking Software | Program used to perform the simulation. | Molegro Virtual Docker, AutoDock |

| Binding Energy | Calculated affinity of the ligand for the target. | e.g., -6.0 to -9.0 kcal/mol |

| Key Interactions | Specific bonds formed between ligand and protein residues. | Hydrogen bonds, π-alkyl, π-σ |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to compute various molecular properties.

DFT has emerged as a reliable method for calculating the geometries and heats of formation of indole derivatives. These calculations provide insights into the stability of different conformations and the energetic properties of the molecule. For this compound, DFT can be used to optimize its molecular geometry and calculate its vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy. mdpi.com

These computational methods are also employed to determine electronic properties that govern the molecule's reactivity. mdpi.com By analyzing the distribution of electron density, researchers can predict how the molecule will interact with other chemical species. Theoretical parameters derived from these calculations, such as bond lengths, bond angles, and dihedral angles, help in building a comprehensive understanding of the molecule's three-dimensional structure and chemical behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is often used in conjunction with molecular docking to assess the stability of predicted ligand-target complexes and to explore the conformational landscape of the ligand in the binding site. biointerfaceresearch.com

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules) and calculating the atomic motions over a period of nanoseconds. The resulting trajectory provides information on the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that persist over time. biointerfaceresearch.com This is crucial for confirming that the interactions predicted by static docking are maintained in a dynamic system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ijpsi.orgresearcher.life

For a series of indole derivatives including this compound, a QSAR study would involve several steps. mdpi.com First, a set of molecules with known biological activities (the training set) is selected. biointerfaceresearch.com Then, various molecular descriptors (physicochemical properties like molar volume, refractivity, and electronic properties) are calculated for each molecule. ijpsi.org Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that links these descriptors to the observed activity. ijpsi.org

The predictive power of the QSAR model is assessed using internal and external validation techniques. biointerfaceresearch.comnih.govmdpi.com A reliable QSAR model can then be used to predict the biological profiles of new indole derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com

Table 2: Key Components of a QSAR Study

| Component | Description |

|---|---|

| Dataset | A collection of molecules with measured biological activity (e.g., IC50 values). |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., topological, electronic, steric). |

| Statistical Method | Algorithm used to create the correlation model (e.g., PLS, MLR, ANN). |

| Validation | Process to assess the model's predictive ability (e.g., cross-validation, external test set). |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) analyses are quantum chemical tools that provide deep insights into the chemical reactivity of a molecule. nih.gov

The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP surface would show negative potential (typically colored red) around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around hydrogen atoms, marking sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.govnih.gov Analysis of the HOMO and LUMO energy levels for this compound can help predict its reactivity in various chemical reactions and its ability to interact with biological targets. pku.edu.cnscispace.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Preclinical Biological Evaluation of N Hydroxy 1h Indole 3 Carboximidamide in in Vitro Systems

Enzyme-Based Inhibition Assays (e.g., IDO1 enzymatic assays)

To determine the direct inhibitory effect of N'-hydroxy-1H-indole-3-carboximidamide on the IDO1 enzyme, biochemical assays would be employed. These assays typically utilize purified, recombinant human IDO1. The fundamental principle involves measuring the enzymatic conversion of the substrate, L-tryptophan, into its product, N-formylkynurenine, in the presence of varying concentrations of the test compound.

A common method involves a colorimetric assay where N-formylkynurenine is chemically converted to kynurenine (B1673888), which then reacts with a developing agent to produce a colored product that can be quantified spectrophotometrically. The potency of the inhibitor is typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the IDO1 enzyme activity.

Table 1: Hypothetical Data Table for IDO1 Enzymatic Inhibition Assay

| Compound | Target Enzyme | Assay Method | IC50 (nM) |

| This compound | Human IDO1 | Colorimetric | Data Not Available |

| Reference Inhibitor (e.g., Epacadostat) | Human IDO1 | Colorimetric | Reported Values |

This table is for illustrative purposes only, as no specific data for this compound was found.

Cell-Based Functional Assays for Target Engagement and Pathway Modulation (e.g., Kynurenine production in cellular models)

To assess whether this compound can inhibit IDO1 activity within a cellular context, cell-based functional assays are crucial. These assays measure the downstream consequences of IDO1 inhibition, namely the reduction of kynurenine production.

Typically, a human cancer cell line that expresses IDO1, such as HeLa or other tumor cell lines, is stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression. These cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is measured, often by high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS). A potent inhibitor would lead to a dose-dependent decrease in kynurenine levels.

Table 2: Hypothetical Data Table for Cellular Kynurenine Production Assay

| Cell Line | Treatment | Compound Concentration | Kynurenine Level (relative to control) |

| IFN-γ stimulated HeLa cells | This compound | Multiple Concentrations | Data Not Available |

| IFN-γ stimulated HeLa cells | Reference Inhibitor | Multiple Concentrations | Expected Dose-Dependent Decrease |

This table is for illustrative purposes only, as no specific data for this compound was found.

Mechanistic Studies in Relevant Biological Models (e.g., specific cell lines for detailed molecular investigations)

To understand how this compound might inhibit the IDO1 pathway, further mechanistic studies in relevant cell lines would be necessary. These studies aim to confirm the target of the compound and elucidate its mode of action.

One key aspect to investigate is the mechanism of inhibition, which can be determined through enzyme kinetic studies. By varying the concentrations of both the substrate (L-tryptophan) and the inhibitor, researchers can determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Molecular docking studies, which use computer models to predict how a compound binds to the active site of an enzyme, can also provide insights into the binding mode and interactions with key amino acid residues.

Furthermore, it would be important to assess the selectivity of the compound for IDO1 over other related enzymes, such as IDO2 and tryptophan 2,3-dioxygenase (TDO), which also play roles in tryptophan metabolism.

Development of Chemical Probes and Research Tools Utilizing N Hydroxy 1h Indole 3 Carboximidamide

Radiolabeling Strategies for Imaging and Mechanistic Studies (e.g., Positron Emission Tomography (PET) probes)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.govfrontiersin.org The development of PET probes based on the N'-hydroxy-1H-indole-3-carboximidamide scaffold would require the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). frontiersin.org

While direct radiolabeling of this compound has not been reported, strategies employed for structurally similar indole (B1671886) carboxamides can provide a blueprint. For instance, ¹¹C-labeling could be achieved through the methylation of a suitable precursor. A common method involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate to introduce the radiolabel at a nucleophilic site, such as a phenolic hydroxyl or an amine. nih.gov In the case of this compound, a potential strategy could involve the N-methylation of the indole ring of a precursor molecule.

Fluorine-18 is often a preferred radionuclide due to its longer half-life (109.7 minutes) compared to carbon-11 (20.4 minutes), which allows for more complex synthetic procedures and longer imaging times. frontiersin.org The introduction of ¹⁸F can be accomplished through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) with [¹⁸F]fluoride. For a molecule like this compound, this would necessitate the synthesis of a precursor bearing such a leaving group on the indole ring or an N-alkyl substituent.

An example of a successful radiolabeling strategy for a related indole carboxamide is the synthesis of a PET ligand for the 5-HT₂C receptor. In this case, a precursor molecule was radiolabeled with [¹¹C]CH₃I via a palladium-catalyzed Suzuki coupling reaction. nih.gov This approach highlights the feasibility of incorporating radionuclides into complex indole-based molecules.

Table 1: Comparison of Common Radionuclides for PET Imaging

| Radionuclide | Half-life (minutes) | Common Precursors | Labeling Chemistry Examples |

| Carbon-11 (¹¹C) | 20.4 | [¹¹C]CO₂, [¹¹C]CH₄ | Methylation with [¹¹C]CH₃I |

| Fluorine-18 (¹⁸F) | 109.7 | [¹⁸F]F⁻ | Nucleophilic substitution |

| Gallium-68 (⁶⁸Ga) | 68 | ⁶⁸Ge/⁶⁸Ga generator | Chelation with DOTA, NOTA |

This table provides a general overview of common radionuclides and is not specific to this compound.

Design and Synthesis of Affinity Probes for Target Identification

Affinity-based probes are invaluable tools for the identification and validation of protein targets of bioactive small molecules. These probes typically consist of three key components: a recognition element that binds to the target protein, a reactive group for covalent modification, and a reporter tag for detection and enrichment.

The this compound core would serve as the recognition element. The design of an affinity probe would involve the strategic placement of a linker arm terminating in a reactive group and a reporter tag. The position of attachment for the linker is crucial to minimize disruption of the binding interaction with the target protein. For indole-based scaffolds, positions on the indole ring that are not critical for biological activity are often chosen for modification.

Commonly used reactive groups include photo-activatable moieties like benzophenones or diazirines, which form a covalent bond with the target protein upon UV irradiation. Reporter tags can vary depending on the downstream application. Biotin is frequently used for affinity purification of the target protein using streptavidin-coated beads, while fluorescent dyes (e.g., fluorescein, rhodamine) are employed for visualization by fluorescence microscopy.

The synthesis of such a probe would likely involve a multi-step process. Initially, a derivative of this compound with a functional group suitable for linker attachment (e.g., an amino or carboxyl group) would be synthesized. This would be followed by the sequential coupling of the linker, the reactive group, and the reporter tag.

While there are no specific reports on affinity probes derived from this compound, the general principles of probe design and synthesis are well-established for other indole-containing compounds. mdpi.com

Application in Advanced Biological Research Techniques

The development of chemical probes based on this compound would open up a wide range of applications in advanced biological research. These tools could be instrumental in elucidating the mechanism of action of this class of compounds and in exploring the broader biological roles of their targets.

Fluorescently labeled derivatives of this compound could be used in high-resolution microscopy techniques, such as confocal microscopy or super-resolution microscopy, to visualize the subcellular localization of the compound and its target protein in living cells. This can provide valuable insights into the biological context in which the target protein functions.

Affinity probes, as described in the previous section, are central to chemical proteomics workflows for target identification. Following incubation of the probe with a cell lysate or live cells and covalent cross-linking to its target, the protein-probe complex can be enriched and identified by mass spectrometry. This unbiased approach can uncover novel protein targets and off-targets of a compound.

Furthermore, "tool compounds" are essential for validating potential drug targets in the early stages of drug discovery. acs.org A well-characterized and selective probe based on this compound could be used to study the physiological and pathological consequences of modulating its target's activity in cellular and animal models.

The application of such probes is not limited to target identification and validation. They can also be used in high-throughput screening assays to identify other small molecules that bind to the same target, or in competitive binding assays to determine the affinity of new compounds.

Future Research Directions and Translational Perspectives for N Hydroxy 1h Indole 3 Carboximidamide

Rational Design of Novel N'-hydroxy-1H-indole-3-carboximidamide Analogs

The rational design of new analogs hinges on a deep understanding of the structure-activity relationships (SAR) that govern the interaction of this compound with its biological targets, most notably the heme-containing active site of the IDO1 enzyme. nih.govacs.org The N'-hydroxyamidine group is critical for activity, with its deprotonated oxygen atom forming a key coordinate bond with the heme iron. nih.govacs.org Therefore, this moiety is generally considered immutable in analog design.

Future design strategies will focus on modifying the indole (B1671886) scaffold to optimize interactions with the enzyme's binding pockets. Key areas for modification include:

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 4, 5, 6, and 7 of the indole ring can modulate electronic properties and steric interactions, potentially enhancing binding affinity and cell permeability.

Bioisosteric Replacement: The indole core itself can be replaced with other heterocyclic systems, such as indazole or benzimidazole, to explore alternative binding modes and potentially improve drug-like properties. nih.govnih.gov The design of N'-hydroxyindazolecarboximidamides has been explored as a strategy to discover novel IDO1 inhibitors. nih.gov

Molecular modeling and computational docking studies are instrumental in guiding these modifications, predicting how structural changes will affect the binding orientation and affinity for the target enzyme. nih.govacs.orgox.ac.uk

| Modification Site | Structural Change | Anticipated Impact on IDO1 Inhibition | Rationale |

|---|---|---|---|

| N'-hydroxyamidine | Remains conserved | Essential for activity | Acts as the primary heme iron-chelating pharmacophore. nih.govacs.org |

| Indole Positions 4-7 | Introduction of halogens (F, Cl, Br) | Potentially increased potency | Can form halogen bonds and enhance binding in hydrophobic pockets. |

| Indole N-1 Position | Substitution with small alkyl or functionalized chains | Modulation of solubility and potency | Allows for probing additional interactions within the enzyme active site. |

| Indole Scaffold | Replacement with indazole or benzimidazole | Altered selectivity and pharmacokinetic profile | Bioisosteric replacement can lead to novel intellectual property and improved drug-like properties. nih.gov |

Integration with Advanced Drug Discovery Paradigms (e.g., Multi-target Ligand Design)

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often respond more effectively to therapies that modulate multiple biological targets simultaneously. benthamscience.comnih.gov The indole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the design of multi-target-directed ligands (MTDLs). benthamscience.comresearchgate.netnih.gov Future work should focus on integrating the this compound core into MTDL strategies.

This can be achieved by designing hybrid molecules that covalently link the parent compound with another pharmacophore known to act on a complementary disease-relevant target. For instance:

Cancer Therapy: A hybrid molecule could combine the IDO1-inhibitory function of this compound with a moiety that inhibits another key cancer pathway, such as a protein kinase or cyclooxygenase-2 (COX-2). nih.govnih.gov

Neurodegenerative Disease: Given the role of neuroinflammation and oxidative stress in conditions like Alzheimer's disease, an MTDL could be designed to inhibit both IDO1 (which modulates neuroinflammation) and an enzyme like cholinesterase or BACE-1. nih.govresearchgate.netnih.gov

The development of such MTDLs can lead to synergistic therapeutic effects, improved efficacy, and a lower likelihood of developing drug resistance compared to single-target agents. benthamscience.com

Exploration of Undiscovered Pharmacological Spaces and Therapeutic Applications

While the primary focus for this compound has been on IDO1 inhibition for cancer immunotherapy, the inherent biological promiscuity of the indole nucleus suggests significant potential in other therapeutic areas. nih.govresearchgate.net Future research should systematically screen the compound and its novel analogs against a broader range of biological targets to uncover new pharmacological activities.

Potential undiscovered applications include:

Neurodegenerative Disorders: Indole derivatives are widely investigated for treating Alzheimer's and Parkinson's diseases due to their antioxidant, anti-inflammatory, and anti-protein aggregation properties. researchgate.nethilarispublisher.comhilarispublisher.comnih.gov The ability of this compound to modulate tryptophan metabolism via IDO1 inhibition is also relevant, as this pathway is implicated in neuroinflammation. hilarispublisher.com

Antimicrobial Activity: Many indole-based compounds exhibit potent activity against a wide spectrum of pathogens, including drug-resistant bacteria and fungi. nih.govnih.govfabad.org.trnih.gov The mechanism often involves disruption of the bacterial cell membrane. nih.gov The unique structure of this compound warrants investigation as a potential novel antimicrobial agent.

Antioxidant and Anti-inflammatory Effects: The indole ring is a known scavenger of free radicals, and many indole derivatives possess potent antioxidant and anti-inflammatory properties, suggesting a role in treating chronic inflammatory diseases. nih.govhilarispublisher.comfabad.org.trijpsonline.com

| Potential Therapeutic Area | Rationale for Exploration | Key Pathological Target/Mechanism |

|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Indole scaffold is neuroprotective; IDO1 pathway is linked to neuroinflammation. researchgate.nethilarispublisher.comhilarispublisher.com | Oxidative stress, protein aggregation, neuroinflammation. nih.gov |

| Infectious Diseases | Structural similarity to known indole-based antimicrobial agents. nih.govnih.gov | Bacterial/fungal membrane disruption, inhibition of essential enzymes. nih.gov |

| Chronic Inflammatory Diseases | Indole nucleus has intrinsic antioxidant and anti-inflammatory properties. nih.govfabad.org.tr | Modulation of inflammatory pathways like NF-κB and COX-2. nih.gov |

Advancements in Green and Sustainable Synthetic Methodologies for Related Scaffolds

The future translation of this compound or its analogs from the laboratory to clinical use will necessitate efficient, cost-effective, and environmentally benign synthetic methods. Green chemistry principles are becoming increasingly important in pharmaceutical manufacturing to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.orgtandfonline.comresearchgate.net

The synthesis of the target compound can be conceptually divided into two stages: the formation of the indole-3-carbonitrile intermediate and its subsequent conversion to the N'-hydroxyamidine (amidoxime). Future research should focus on greening both steps:

Synthesis of the Indole Scaffold: Traditional methods like the Fischer indole synthesis can be adapted to be more sustainable by using solvent-free mechanochemical protocols, microwave irradiation to reduce reaction times, or employing eco-friendly solvents like water or propylene (B89431) carbonate. rsc.orgtandfonline.comresearchgate.netnih.govresearchgate.net

Formation of the N'-hydroxyamidine: The conversion of the nitrile to the amidoxime (B1450833) is typically achieved by reacting it with hydroxylamine (B1172632). researchgate.netnih.gov Greener versions of this reaction utilize aqueous solutions of hydroxylamine or employ ultrasonic irradiation to accelerate the reaction under solvent-free conditions, thus avoiding volatile organic solvents. nih.gov Multi-component reactions that form several bonds in a single step also represent a highly atom-economical and sustainable approach. dergipark.org.tr

Adopting these sustainable methodologies will not only reduce the environmental impact of synthesis but also potentially lower production costs, a critical factor for the commercial viability of any future drug candidate. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and identifiers of N'-hydroxy-1H-indole-3-carboximidamide?

- Answer : The compound has a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol . Critical identifiers include the CAS numbers 1781540-74-6 (primary) and EN300-6987394 (MDL number). These identifiers are essential for database searches and regulatory compliance. Analytical characterization should prioritize mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation .

Q. What synthetic routes are validated for this compound?

- Answer : A common method involves coupling indole derivatives with hydroxylamine under controlled pH conditions. For example, analogous compounds (e.g., N-(5-(2-hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide) are synthesized via amide bond formation using carbodiimide activators like EDC/HOBt. Post-synthesis purification employs reversed-phase HPLC (>95% purity), validated by ¹H NMR (e.g., δ 11.80 ppm for NH protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure purity and stability during storage?

- Answer : Purity should be confirmed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Stability studies recommend storage at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxylamine moiety. Degradation products (e.g., nitroso derivatives) can be monitored using thin-layer chromatography (TLC) with iodine vapor visualization .

Advanced Research Questions

Q. How does the hydroxylamine functional group influence the compound’s reactivity and pharmacological potential?

- Answer : The N-hydroxy group acts as a potent metal-chelating moiety, enabling interactions with metalloenzymes (e.g., histone deacetylases). Structure-activity relationship (SAR) studies on analogs (e.g., 3-amino-N'-hydroxybenzene-1-carboximidamide) suggest that substituents at the indole 4-position modulate selectivity. Computational docking (e.g., AutoDock Vina) paired with enzymatic assays (e.g., IC₅₀ determination) can validate targets .

Q. What strategies address contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). For example, cytotoxicity assays in HepG2 vs. HEK293 cells may yield divergent results due to metabolic enzyme expression. Mitigation includes:

- Standardizing protocols (e.g., ATP-based viability assays).

- Validating findings with orthogonal methods (e.g., flow cytometry for apoptosis).

- Reporting purity levels (≥95%, as in ) to exclude batch-dependent artifacts .

Q. How can researchers design preclinical studies to support IND applications for this compound?

- Answer : Follow FDA IND guidelines (21 CFR 312):

- Pharmacokinetics : Use LC-MS/MS to assess bioavailability in rodent models, focusing on hydroxylamine metabolism to nitroso intermediates.

- Toxicology : Conduct 14-day dose-ranging studies in Sprague-Dawley rats, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine).

- Regulatory compliance : Cross-reference prior human experience with structural analogs (e.g., N-hydroxyphthalimide derivatives) to identify safety liabilities .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.